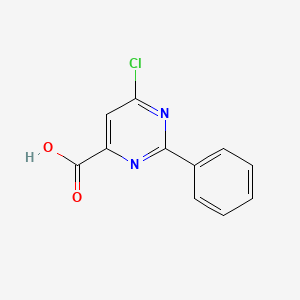

6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZANHVNKPKFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726389 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913952-59-7 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to 6-Chloro-2-phenylpyrimidine-4-carboxylic acid: From Procurement to Application in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a testament to its synthetic versatility and its ability to engage with a wide array of biological targets. This in-depth technical guide is dedicated to a particularly valuable building block: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid . Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of this compound, from navigating its commercial acquisition to its strategic application in the synthesis of potential therapeutics, with a focus on kinase inhibitors.

Part 1: Sourcing and Procurement of this compound

The journey of any research project hinges on the quality and accessibility of its starting materials. For this compound (CAS No. 251313-24-9), a reliable and well-documented source is paramount to ensure the reproducibility and integrity of experimental results.

Supplier Landscape and Cost Analysis

A survey of the chemical supplier market indicates that this compound is readily available from a number of vendors, catering to both small-scale research and larger developmental needs. When selecting a supplier, researchers should prioritize the availability of a comprehensive Certificate of Analysis (CoA), detailing purity (typically via HPLC and NMR), identity confirmation, and the absence of significant impurities.

Below is a comparative table of suppliers offering this compound. Prices are estimates and subject to change based on quantity, purity, and market fluctuations. It is always advisable to request a formal quote from the supplier.

| Supplier | Purity | Representative Quantity | Estimated Cost (USD) |

| BLD Pharmatech | ≥95% | 1 g | ~$58 |

| BenchChem | >97% | 1 g | ~$55 |

| Alichem | ≥97% | 1 g | ~$40 |

| Key Organics | >95% | 1 g | ~$77 |

| Combi-Blocks | ≥97% | 1 g | ~$44 |

| Matrix Scientific | >95% | 1 g | ~$45 |

Part 2: The Scientific Rationale: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its potential as a scaffold for the synthesis of bioactive molecules. Its structure is endowed with two key functional handles that allow for systematic chemical modification: the carboxylic acid at the 4-position and the reactive chlorine atom at the 6-position. This dual functionality makes it an ideal starting point for creating libraries of compounds for high-throughput screening, particularly in the realm of kinase inhibitors.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidine core of our title compound is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thereby inhibiting their function.[1]

The strategic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR). Modifications at the 4-position via amide coupling can introduce substituents that interact with the solvent-exposed region of the kinase, influencing potency and selectivity. The 6-position, via substitution of the chlorine, can be functionalized to probe deeper into the ATP-binding pocket or to modulate the physicochemical properties of the molecule.

Caption: Targeting Kinase Signaling with Pyrimidine Derivatives.

Part 3: Experimental Protocols for Scaffold Derivatization

The following protocols provide detailed, step-by-step methodologies for the two primary transformations of this compound. These are presented as self-validating systems, with integrated checkpoints for monitoring reaction progress and ensuring product purity.

Protocol 1: Amide Coupling at the C4-Carboxylic Acid

This protocol describes the formation of an amide bond between the carboxylic acid of the pyrimidine core and a primary or secondary amine. The choice of coupling agent is critical; here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used reagent that minimizes side reactions.[2]

Objective: To synthesize a 6-chloro-2-phenylpyrimidine-4-carboxamide derivative.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for Amide Coupling Reaction.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (3.0 equivalents). Stir for 5 minutes at room temperature. Add HATU (1.2 equivalents) portion-wise.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid and the appearance of the less polar amide product indicates the reaction is proceeding.

-

Workup: Once the reaction is complete, quench with water and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by NMR and LC-MS.

Protocol 2: Suzuki Cross-Coupling at the C6-Chloro Position

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the introduction of aryl or heteroaryl substituents at the 6-position of the pyrimidine ring, which can significantly influence kinase inhibitory activity and selectivity.[3][4]

Objective: To synthesize a 6-aryl-2-phenylpyrimidine-4-carboxylic acid derivative.

Materials:

-

This compound derivative (e.g., an amide from Protocol 1)

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

Experimental Workflow:

Caption: Workflow for Suzuki Cross-Coupling Reaction.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 6-chloro-2-phenylpyrimidine-4-carboxamide (1.0 equivalent), the boronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents). Add the 1,4-dioxane/water mixture.

-

Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition and Heating: Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux (typically 80-100 °C).

-

Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).

-

Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography and confirm its identity and purity by NMR and LC-MS.

Conclusion

This compound is a highly valuable and synthetically tractable scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its commercial availability and the robust chemical methodologies for its derivatization make it an attractive starting point for medicinal chemistry campaigns. By systematically exploring the chemical space around this core through techniques such as amide coupling and cross-coupling reactions, researchers can generate diverse libraries of compounds for biological screening and advance the discovery of new medicines.

References

-

Alichem. This compound. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-Ligand Interaction and the Impact of Crystal Water. Journal of Medicinal Chemistry, 47(1), 224–232. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Pyrimidine Scaffolds: A Guide to Key Targets and Validation Strategies

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrimidine Nucleus in Medicine

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA[1][2]. This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry[3]. Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to interact with a vast array of biological targets with high affinity and specificity[1][4][5]. Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutics, from anticancer and antiviral agents to antihypertensives and antimicrobials[2][3][6].

This guide moves beyond a simple cataloging of pyrimidine-based drugs. Instead, it offers a deep dive into the strategic targeting of key molecular pathways where this versatile scaffold has proven most impactful. We will explore the causality behind why pyrimidine structures are particularly effective against these targets and provide robust, field-tested protocols for their validation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of pyrimidine chemistry in their therapeutic programs.

Part 1: Key Therapeutic Targets in Oncology

Cancer remains a primary focus for the application of pyrimidine-based compounds due to their ability to interfere with fundamental processes of cell growth, proliferation, and survival[6][7][8].

Protein Kinases: The Master Regulators of Cell Signaling

Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The pyrimidine scaffold is exceptionally well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.

A. Epidermal Growth Factor Receptor (EGFR)

-

Mechanistic Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival.[1] Pyrimidine-based inhibitors are designed to compete with ATP, preventing the autophosphorylation of the kinase domain and blocking downstream signal transduction. Many successful non-small cell lung cancer (NSCLC) therapeutics are built around a pyrimidine core.[1]

-

Key Pyrimidine-Based Drugs: Gefitinib, Erlotinib, Lapatinib, and Osimertinib.[4]

-

Signaling Pathway Visualization:

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.

B. Cyclin-Dependent Kinases (CDKs)

-

Mechanistic Rationale: CDKs are essential for cell cycle progression. Their overactivity can lead to uncontrolled cell division. Pyrimidine derivatives can be designed to inhibit specific CDKs, such as CDK4/6, thereby inducing cell cycle arrest, typically at the G1/S checkpoint.[1]

-

Key Pyrimidine-Based Drugs: Abemaciclib, Palbociclib, Ribociclib.[1]

-

Example Data: A pyrimidine derivative, compound 117, demonstrated potent inhibition of the CDK4/6/Rb/E2F signaling pathway and showed greater antiproliferative activity against MCF-7 breast cancer cells than the control drug, Abemaciclib.[1]

| Compound | Target | Cell Line | IC50 (µM) | Citation |

| Compound 117 | CDK4/6 | MCF-7 | 2.95 ± 0.15 | [1] |

| Abemaciclib (Control) | CDK4/6 | MCF-7 | > Compound 117 | [1] |

C. Other Relevant Kinase Targets

-

Fibroblast Growth Factor Receptor 3 (FGFR3): An attractive target in bladder cancer, where pyrimidine derivatives have induced tumor regression in xenograft mouse models.[6]

-

Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway frequently mutated in cancer.[2]

DNA Synthesis and Repair: The Antimetabolite Approach

Pyrimidine analogs that mimic endogenous nucleobases are among the oldest and most effective anticancer agents. They disrupt DNA synthesis and integrity, leading to cell death.

-

Mechanism of Action: These compounds act through several mechanisms:

-

Inhibition of DNA Polymerase: After being converted to their triphosphate form, analogs like Cytarabine (ara-C) are incorporated into the growing DNA strand, causing chain termination.[9]

-

Inhibition of Key Enzymes: 5-Fluorouracil (5-FU) inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.

-

DNA Damage: Some compounds can be directly incorporated into DNA, compromising its structural integrity and function.[9]

-

-

Key Pyrimidine-Based Drugs: 5-Fluorouracil, Cytarabine (ara-C), Gemcitabine, 5-Azacytidine.[9]

-

Target Validation Workflow:

Caption: A streamlined workflow for identifying and validating pyrimidine antimetabolites.

Microtubule Dynamics

Microtubules are crucial for cell division, and disrupting their dynamics is a proven anticancer strategy.[1] Certain pyrimidine compounds have been identified as microtubule-targeting agents (MTAs), inhibiting the polymerization of α- and β-tubulin heterodimers and arresting cells in mitosis.[1]

Part 2: Targets in Infectious and Inflammatory Diseases

The versatility of the pyrimidine scaffold extends beyond oncology into the treatment of infectious and inflammatory conditions.

Viral and Bacterial Enzymes

Many pyrimidine analogs serve as effective antimicrobial and antiviral agents by targeting enzymes essential for pathogen replication.[3][6]

-

Viral Polymerases: Pyrimidine-based nucleoside analogs can inhibit viral DNA or RNA polymerases. For instance, Zidovudine is a classic anti-HIV drug.[4][5] More recently, pyrimidine compounds have been identified that target the influenza PB2 cap-binding domain, potently inhibiting the viral polymerase.[1]

-

Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids in bacteria. Trimethoprim, a pyrimidine derivative, is a selective inhibitor of bacterial DHFR.[2]

Enzymes in Inflammation

Pyrimidine derivatives have shown potential in treating inflammatory diseases by targeting key enzymes in pro-inflammatory pathways.[6][7]

-

Lipoxygenase (LOX): LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Several pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent LOX inhibitors.[10]

| Compound | Target | IC50 (µM) | Citation |

| Derivative 2a | Lipoxygenase | 42 | [10] |

| Derivative 2f | Lipoxygenase | 47.5 | [10] |

| Chalcone 1g | Lipoxygenase | 17 | [10] |

Part 3: Experimental Protocols for Target Validation

A rigorous, systematic approach to target validation is crucial for successful drug development. The following protocols represent self-validating systems commonly employed in the field.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine compound against a specific protein kinase (e.g., EGFR).

-

Causality: This assay directly measures the compound's ability to inhibit the primary catalytic activity of the target enzyme. A luminescent readout, which measures the amount of ATP remaining after the kinase reaction, provides a highly sensitive and quantitative measure of inhibition.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute the pyrimidine test compound in DMSO, then further dilute in kinase buffer to create 2X final concentrations.

-

Prepare a 2X solution of the kinase (e.g., recombinant human EGFR) in kinase buffer.

-

Prepare a 2X solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately assessed.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 2X serially diluted compound to the appropriate wells.

-

Add 5 µL of 2X kinase solution to all wells except the negative control.

-

Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Add 20 µL of a commercial luminescent kinase assay reagent (which contains luciferase) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Protocol 2: Cell-Based Cytotoxicity/Proliferation Assay (MTT)

-

Objective: To assess the effect of a pyrimidine compound on the viability and proliferation of a cancer cell line.

-

Causality: This assay measures the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity or anti-proliferative effects.

-

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 for EGFR inhibitors) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine compound in the cell culture medium.

-

Remove the old medium from the plate and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from the blank wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of compound concentration to calculate the IC50 value.

-

-

References

-

Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(11), 2533. [Link]

-

Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 225–241. [Link]

-

Bhingaradiya, N., & Pocha, N. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]

-

Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. [Link]

-

Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(12), 2496. [Link]

-

Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

-

Pizzorno, G., Diasio, R. B., & Cheng, Y. (2003). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]

-

Jadhav, S. S., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 181-193. [Link]

-

Singh, H., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(2), e2100271. [Link]

-

Jadhav, S. S., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. jrasb.com [jrasb.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

Structure-activity relationship of 2-phenylpyrimidine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylpyrimidine Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore the nuanced effects of structural modifications on the biological activity of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic choices and the self-validating nature of the described experimental protocols.

Introduction: The 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine core is a privileged heterocyclic motif renowned for its versatile biological activities. Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways.[1][2][3] The planarity of the pyrimidine ring, coupled with the diverse substitution patterns possible on both the phenyl and pyrimidine moieties, allows for fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery of 2-phenylpyrimidine derivatives as effective anticancer, antifungal, and anti-inflammatory agents.[4][5][6][7]

The core structure's ability to engage in key interactions within enzyme active sites, such as hydrogen bonding and hydrophobic packing, underpins its success. The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, mimicking the adenine moiety of ATP, thus enabling competitive inhibition of kinases.[8] This guide will dissect the SAR of this scaffold, focusing on how specific substitutions dictate potency, selectivity, and mechanism of action against various biological targets.

The General Synthetic Pathway: A Validated Approach

A common and effective method for synthesizing the 2-phenylpyrimidine core involves a cyclocondensation reaction. A widely used approach utilizes the reaction of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. An alternative robust strategy involves the cyclocondensation of 3-phenylpropiolonitrile with binucleophilic reagents like guanidine or urea.[9]

A representative synthetic scheme for a series of 2-phenylpyrimidine derivatives targeting Bruton's tyrosine kinase (BTK) starts from 4-nitrobenzaldehyde.[10] This multi-step synthesis allows for the introduction of diverse functionalities at key positions, which is fundamental for exploring the SAR.

Experimental Protocol: General Synthesis of 2-Phenylpyrimidine Derivatives

This protocol is a synthesized representation of methodologies found in the literature for creating a 2-phenylpyrimidine scaffold, which can then be further modified.[4][10]

-

Step 1: Formation of Benzamidine Intermediate. A substituted benzonitrile is reacted with ammonium chloride to form the corresponding benzamidine hydrochloride. This step is crucial as the benzamidine provides the phenyl ring and the C2 carbon of the pyrimidine ring.

-

Step 2: Pyrimidine Ring Formation. The benzamidine intermediate is condensed with a β-ketoester or a malonic ester derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine nucleus.[10] This cyclization is the core of the scaffold's formation.

-

Step 3: Chlorination. The resulting pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce a key 4-chloro-2-phenylpyrimidine intermediate.[10] This chlorinated intermediate is highly reactive and serves as a versatile handle for introducing various substituents at the C4 position.

-

Step 4: Nucleophilic Substitution. The 4-chloro group is displaced by various nucleophiles (e.g., anilines, amines, thiols) to generate a library of C4-substituted 2-phenylpyrimidine derivatives. The choice of nucleophile is a critical step in tuning the biological activity.

-

Step 5: Purification. The final compounds are purified using standard techniques such as column chromatography and recrystallization to ensure high purity for biological evaluation.

This modular synthesis allows for systematic modifications at different positions of the scaffold, which is essential for a thorough SAR study.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. Below, we dissect the SAR based on key biological targets.

As Kinase Inhibitors

Kinases are a major focus for 2-phenylpyrimidine derivatives due to the scaffold's ability to act as an ATP-competitive inhibitor.[2] Key targets include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[8][10][11]

BTK is a critical enzyme in B-cell receptor signaling, making it a prime target for B-cell malignancies.[10]

-

Substitution at C4 of the Pyrimidine Ring: The introduction of an aniline moiety at the C4 position is a common strategy. The nature of the substituent on this aniline ring is critical. For instance, in one study, a derivative (compound 11g ) with a specific substituent on the C4-aniline moiety displayed the best inhibitory activity against BTK, with an inhibition rate of 82.76% at 100 nM.[10]

-

Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring also significantly impact activity. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule and its interaction with the target.

-

Mechanism of Action: Potent derivatives like 11g were shown to inhibit the phosphorylation of BTK and its downstream substrate PLCγ2.[10] This compound also induced apoptosis in Ramos cells and blocked the cell cycle at the G0/G1 phase.[10]

Table 1: SAR of 2-Phenylpyrimidine Derivatives as BTK Inhibitors [10]

| Compound | C4-Aniline Substituent | 2-Phenyl Substituent | BTK Inhibition (%) @ 100 nM | Ramos Cell Proliferation IC₅₀ (µM) |

| 11g | 4-(prop-2-enamido) | 4-amino | 82.76 | 5.39 |

| Ibrutinib | (Reference Drug) | 98.50 | 7.83 | |

| Derivative A | 4-fluoro | 4-amino | Low Activity | > 50 |

| Derivative B | 4-methoxy | 4-amino | Low Activity | > 50 |

Data synthesized from the findings in the cited reference. The specific structures of "Derivative A" and "Derivative B" are simplified for illustrative purposes based on the text that fluorine and methoxy substitutions led to loss of activity.

EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a key therapeutic target.[8] Fused pyrimidine systems, in particular, have shown promise as EGFR inhibitors.[8]

-

Fusion to the Pyrimidine Ring: Fusing other heterocyclic rings (like pyrrole, pyridine, or thiophene) to the pyrimidine core can enhance potency and selectivity.[8] For example, pyridopyrimidines have been extensively studied as EGFR inhibitors.[8]

-

Substitution at C4: An anilino group at the C4 position is crucial. Substitutions on this aniline ring, particularly with small hydrophobic groups or those capable of forming hydrogen bonds, often lead to increased activity.[8]

-

Acrylamide Moiety: The presence of an acrylamide group on the C4-anilino moiety can lead to irreversible inhibition by forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[8]

Workflow for Synthesis and Evaluation of 2-Phenylpyrimidine Derivatives

Caption: A generalized workflow for the design, synthesis, and biological evaluation of 2-phenylpyrimidine derivatives.

As Antifungal Agents

2-Phenylpyrimidine derivatives have also been developed as antifungal agents, primarily by targeting the lanosterol 14α-demethylase (CYP51) enzyme, which is essential for fungal cell membrane biosynthesis.[4][6]

-

Scaffold Hopping: A successful strategy involves "scaffold hopping" from a known antifungal agent to the 2-phenylpyrimidine core to improve activity and avoid collisions with amino acid residues in the CYP51 active site.[4]

-

Key Substitutions: In a study optimizing a series of CYP51 inhibitors, three rounds of structural modifications led to the identification of compound C6 , which showed superior antifungal activity compared to the first-line drug fluconazole.[4][6] The specific substitutions that led to C6 were critical for its enhanced potency.

Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Selected 2-Phenylpyrimidine Derivatives [4]

| Compound | R¹ Substituent | C. albicans (I) | C. tropicalis | C. krusei |

| A9 | 4-pyridyl | 4 | 8 | 16 |

| B13 | 3-F-phenyl | 2 | 4 | 32 |

| B15 | 2-Cl-phenyl | 8 | 4 | 16 |

| C2 | 4-Cl-phenyl | 1 | >64 | >64 |

| C6 | (Optimized) | 0.25 | 0.5 | 4 |

| Fluconazole | (Reference Drug) | 0.5 | 0.5 | 8 |

Data extracted from the comprehensive tables in the cited reference. "C. albicans (I)" refers to ATCC SC5314 strain.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines mentioned in the literature.[4]

-

Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity corresponding to a standard cell density (e.g., 0.5 McFarland standard).

-

Drug Dilution: The synthesized compounds and a reference drug (e.g., fluconazole) are serially diluted in a microtiter plate using RPMI 1640 medium.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For kinase inhibitors, this involves elucidating how they interfere with cellular signaling cascades.

BTK Signaling Pathway

As previously mentioned, 2-phenylpyrimidine derivatives can inhibit the BTK signaling pathway. BTK is a key component downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is phosphorylated and activated, which in turn phosphorylates downstream effectors like PLCγ2. This triggers a cascade leading to cell proliferation and survival. By inhibiting BTK, 2-phenylpyrimidine derivatives can effectively shut down this pro-survival signaling in B-cells.[10]

Caption: Inhibition of the BTK signaling pathway by a 2-phenylpyrimidine derivative.

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold is a remarkably versatile and validated starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The extensive structure-activity relationship data available highlights several key principles for rational drug design:

-

The C4 Position is Key: The substituent at the C4 position of the pyrimidine ring is a primary determinant of potency and selectivity, often serving as the main interaction point with the target protein.

-

The 2-Phenyl Ring Modulates Properties: Substitutions on the 2-phenyl ring are crucial for fine-tuning electronic properties, solubility, and secondary interactions within the binding pocket.

-

Target-Specific Modifications are Essential: While general principles apply, optimizing a derivative for a specific target, be it a kinase or an enzyme like CYP51, requires tailored modifications based on the unique topology and amino acid composition of the active site.

Future research should focus on leveraging computational modeling to predict binding modes and guide the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The development of dual-target inhibitors based on this scaffold also presents an exciting avenue for tackling complex diseases like cancer, where multiple signaling pathways are often dysregulated.[3][12] The continued exploration of this privileged structure will undoubtedly yield new and effective therapeutic agents.

References

-

He, X., Liu, Y., Li, Y., Wang, S., Zhang, J., Cheng, C., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115185. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

-

Li, Y., Liu, Y., Wang, S., He, X., Zhang, J., Cheng, C., ... & Zhang, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4565-4571. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry. [Link]

-

Fischer, P. M. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 47(12), 2995-3008. [Link]

-

Shaikh, A., Khan, S., & Chauthaiwale, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 882875. [Link]

-

Wang, S., Li, Y., Gao, A., Jiang, Y., Chu, N., Yuan, Y., ... & Guo, W. (2018). SAR study on N2, N4-disubstituted pyrimidine-2, 4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC advances, 8(21), 11467-11479. [Link]

-

Zhang, Y., Liu, Y., Su, M., Wu, C., & Zhang, Y. (2020). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1196-1202. [Link]

-

Al-Ostath, A., Al-Assar, N., Ghattas, M. A., & Al-Karmalawy, A. A. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2300262. [Link]

-

Li, Y., Liu, Y., Wang, S., He, X., Zhang, J., Cheng, C., ... & Zhang, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4565-4571. [Link]

-

Sharma, R., Kumar, A., & Singh, P. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

-

Wang, S., Li, Y., Gao, A., Jiang, Y., Chu, N., Yuan, Y., ... & Guo, W. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl) amino)-pyrrolo [2, 3-d] pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry, 132, 106336. [Link]

- Lee, H. J., et al. (2007). N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.

-

Akhtar, M. J., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 108-133. [Link]

-

Sanna, F., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6543. [Link]

-

Goel, S., et al. (2020). The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity. Cancers, 12(11), 3230. [Link]

-

Lee, Y. J., et al. (2023). Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. Heliyon, 9(7), e17765. [Link]

-

Al-Ostath, A., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 356(10), 2300262. [Link]

-

El-Sayed, N. F., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(11), 6542-6557. [Link]

-

Liu, X., et al. (2023). A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. Frontiers in Pharmacology, 14, 1247963. [Link]

-

Oncology Nursing Society. (2024, October 18). Episode 333: Pharmacology 101: CDK Inhibitors. YouTube. [Link]

-

Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8436-8448. [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6524. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]

- 12. Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrimidine Derivatives as Antifungal Agents

Introduction: The Growing Significance of Pyrimidine Scaffolds in Antifungal Research

The relentless rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. In this critical landscape, the pyrimidine nucleus has emerged as a privileged scaffold in the design and development of novel antifungal agents.[1][2][3] The inherent versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of pyrimidine derivatives as a promising class of antifungals. It provides not only detailed experimental protocols but also the scientific rationale behind these methodologies, fostering a deeper understanding of the evaluation process from synthesis to in vivo efficacy.

Section 1: Mechanisms of Antifungal Action

The antifungal efficacy of pyrimidine derivatives is attributed to their ability to interfere with essential fungal metabolic pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Inhibition of Nucleic Acid Synthesis: The Flucytosine Paradigm

The archetypal antifungal pyrimidine, flucytosine (5-fluorocytosine), exerts its effect by disrupting DNA and RNA synthesis.[5][6] Its selective toxicity is a classic example of exploiting biochemical differences between fungal and mammalian cells.

-

Uptake and Conversion: Flucytosine is transported into fungal cells via cytosine permease.[7] Inside the cell, the fungal-specific enzyme cytosine deaminase converts it to 5-fluorouracil (5-FU), a potent antimetabolite.[8][9]

-

Disruption of DNA and RNA Synthesis: 5-FU is subsequently metabolized into two active forms: 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA and disrupts protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which is essential for DNA replication.[7][10][11]

Caption: Mechanism of action of Flucytosine.

Targeting Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. Some novel pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in this pathway.[12]

Caption: Inhibition of Ergosterol Biosynthesis.

Disruption of Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for fungal growth and virulence.[13] Olorofim, a novel orotomide antifungal, targets dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, demonstrating its potential as a drug target.[14][15]

Caption: Inhibition of Pyrimidine Biosynthesis.

Section 2: Synthesis of Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives is the first step in the drug discovery pipeline. A general and adaptable synthetic protocol is presented below, which can be modified based on the desired substitutions on the pyrimidine core.[13][14][16]

Protocol 2.1: General Synthesis of 2-Substituted Pyrimidine Derivatives

This protocol describes a nucleophilic substitution reaction, a common method for introducing diversity to the pyrimidine scaffold.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Substituted amine, thiol, or phenol

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, Acetonitrile)

-

Ethanol

-

Ethyl acetate

-

Water (deionized)

-

Sodium hydroxide (NaOH)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nucleophile Solution: In a round-bottom flask, dissolve the substituted amine, thiol, or phenol in the chosen solvent.

-

Addition of Base: Add the base to the nucleophile solution and stir for 30 minutes at room temperature. The choice of base and solvent will depend on the specific nucleophile and desired reaction conditions.

-

Addition of Pyrimidine Intermediate: Slowly add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 3: In Vitro Antifungal Susceptibility Testing

Determining the in vitro activity of newly synthesized pyrimidine derivatives is a crucial step in evaluating their antifungal potential. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[17][22]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum (standardized to a specific concentration)

-

Pyrimidine derivative stock solution (in DMSO)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Negative control (medium only)

-

Sterile saline or PBS

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Antifungal Dilutions:

-

Prepare a serial two-fold dilution of the pyrimidine derivative in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 16 µg/mL).

-

Include a positive control antifungal with a known MIC range for the test organism.

-

Include a drug-free well for the negative (growth) control.

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Further dilute the inoculum in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

-

For azoles, the endpoint is typically a 50% reduction in growth. For other agents, it is often complete inhibition.

-

The MIC can be read visually or with a spectrophotometer at 530 nm.

-

Protocol 3.2: Poisoned Food Technique

This agar-based method is often used for screening the antifungal activity of compounds against filamentous fungi.[23][24][25]

Materials:

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

-

Pyrimidine derivative stock solution (in DMSO)

-

Sterile Petri dishes

-

Fungal culture plugs (from the margin of an actively growing culture)

-

Positive control antifungal

-

Negative control (agar with DMSO)

-

Incubator

Procedure:

-

Preparation of Poisoned Media:

-

Melt the agar medium and cool it to 45-50°C.

-

Add the pyrimidine derivative stock solution to the molten agar to achieve the desired final concentrations. Mix well by gentle swirling.

-

Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.

-

Prepare control plates with DMSO alone (negative control) and with a standard antifungal (positive control).

-

-

Inoculation: Place a 5 mm mycelial plug from a fresh fungal culture in the center of each agar plate.

-

Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the negative control plate reaches the edge of the plate.

-

Evaluation of Antifungal Activity:

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Section 4: In Vivo Efficacy Testing

Evaluating the efficacy of promising pyrimidine derivatives in a living organism is a critical step before clinical consideration. Murine models of disseminated candidiasis and aspergillosis are commonly used for this purpose.[4][9][26][27][28]

Protocol 4.1: Murine Model of Disseminated Candidiasis

Materials:

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

-

Candida albicans strain

-

Pyrimidine derivative formulated for injection (e.g., in a solution with a suitable vehicle)

-

Positive control antifungal (e.g., Fluconazole)

-

Vehicle control

-

Sterile saline

-

Syringes and needles for injection

-

Equipment for humane euthanasia and organ harvesting

Procedure:

-

Infection:

-

Prepare a standardized inoculum of C. albicans in sterile saline.

-

Inject the mice intravenously (via the lateral tail vein) with the fungal suspension. The inoculum size should be optimized to cause a non-lethal, systemic infection.

-

-

Treatment:

-

Begin treatment with the pyrimidine derivative at a predetermined time post-infection (e.g., 2 hours).

-

Administer the compound via a suitable route (e.g., intraperitoneal, oral gavage) at various doses.

-

Include a positive control group treated with a standard antifungal and a vehicle control group.

-

-

Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) for a defined period (e.g., 7-14 days).

-

Endpoint Analysis:

-

At the end of the experiment, humanely euthanize the mice.

-

Aseptically remove target organs (e.g., kidneys, spleen, liver).

-

Homogenize the organs in sterile saline and plate serial dilutions onto appropriate agar medium to determine the fungal burden (colony-forming units per gram of tissue).

-

-

Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the in vivo efficacy of the pyrimidine derivative. Statistical analysis (e.g., ANOVA) should be performed to assess significance.

Section 5: Data Presentation and Interpretation

Table 1: Summary of In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| Derivative A | Candida albicans | 8 | [1] |

| Derivative B | Aspergillus fumigatus | 4 | [29] |

| Derivative C | Cryptococcus neoformans | 2 | [30] |

| Derivative D | Candida glabrata | 16 | [1] |

| Derivative E | Fusarium solani | >64 | [31] |

References

-

Sun, J., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. Available at: [Link]

-

Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 26(19), 145-151. Available at: [Link]

- CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Available at: [Link]

-

Hope, W. W., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S29-S36. Available at: [Link]

-

Nett, J. E., & Andes, D. R. (2016). Analysis of Candida Antifungal Resistance Using Animal Infection Models. Methods in Molecular Biology, 1508, 323-339. Available at: [Link]

-

Patel, R. V., et al. (2012). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Medicinal Chemistry Research, 21(11), 3569-3582. Available at: [Link]

-

Liu, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(12), 1165. Available at: [Link]

-

Seneviratne, C. J., et al. (2023). Flucytosine and its clinical usage. Journal of Biomedicine and Pharmacotherapy, 161, 114488. Available at: [Link]

-

Cordeiro, R. A., & Brilhante, R. S. N. (2019). Animal Models of Aspergillosis. Current Fungal Infection Reports, 13(4), 253-261. Available at: [Link]

- Baluja, S., et al. (2013). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Der Pharma Chemica, 5(2), 163-169.

-

Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-74. Available at: [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]

-

Bio-protocol. (2021). Antifungal Assay Using Poisoned Food Method (PFM). Bio-protocol, 11(18), e4162. Available at: [Link]

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research, 12(7), 1021-1044.

-

Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. Available at: [Link]

-

Yong, V. C., et al. (2014). The de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. Fungal Genetics and Biology, 69, 15-26. Available at: [Link]

-

Mylonakis, E., et al. (2012). Mouse models for the study of fungal pneumonia. Virulence, 3(2), 215-220. Available at: [Link]

-

Wikipedia. (2024). Flucytosine. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3787-3791. Available at: [Link]

-

Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(2), 58. Available at: [Link]

-

Brooks, S., et al. (2022). Poisoned food assay of crude extract from fungal endophytes against A. solani MFLUCC 19–0093. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A Schematic of ergosterol biosynthesis pathway in fungi, highlighting the role of lanosterol 14α-demethylase. ResearchGate. Available at: [Link]

- Hafez, H. N., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(2), 25-36.

-

Pharmacy Freak. (2026, January 23). Mechanism of Action of Flucytosine. Available at: [Link]

-

Wozniak, K. L., & Fidel, P. L., Jr. (2010). Mouse models of candidiasis. Methods in molecular biology (Clifton, N.J.), 638, 177–191. Available at: [Link]

-

ResearchGate. (n.d.). The de novo pyrimidine biosynthesis pathway, which leads to the formation of UMP. ResearchGate. Available at: [Link]

-

JoVE. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (166), e61917. Available at: [Link]

-

YouTube. (2017, December 29). Anti-fungal drug animation: Flucytosine. Available at: [Link]

-

Zhang, T., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2849-2863. Available at: [Link]

-

Wikipedia. (n.d.). Flucytosine. Available at: [Link]

-

Fortune Journals. (2020). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Annals of Plant Science, 9(1), 3788-3792. Available at: [Link]

-

Li, H., et al. (2021). Antifungal activities of Equol against Candida albicans in vitro and in vivo. Frontiers in Microbiology, 12, 706491. Available at: [Link]

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. Available at: [Link]

-

van der Nest, M. A., et al. (2021). Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae. Journal of Fungi, 7(3), 229. Available at: [Link]

-

Martínez-Robles, C. I., et al. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. Horticulturae, 9(4), 461. Available at: [Link]

-

ResearchGate. (n.d.). Ergosterol biosynthetic pathway. The box on the left diagrams the mevalonate pathway. ResearchGate. Available at: [Link]

- Hafez, H. N., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(2), 25-36.

-

Gopaul, D. N., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLoS Pathogens, 12(11), e1005960. Available at: [Link]

-

Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Available at: [Link]

-

Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

-

Sun, J., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Flucytosine?. Available at: [Link]

-

ResearchGate. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The de novo pyrimidine biosynthesis pathway, which leads to the formation of UMP. ResearchGate. Available at: [Link]

-

EUCAST. (2024). Clinical breakpoint table. Available at: [Link]

-

Pharmacy Freak. (2026, January 23). Mechanism of Action of Flucytosine. Available at: [Link]

Sources

- 1. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flucytosine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. bu.edu.eg [bu.edu.eg]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 25. fortunejournals.com [fortunejournals.com]

- 26. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. mdpi.com [mdpi.com]

- 29. derpharmachemica.com [derpharmachemica.com]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid in Modern Anticancer Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a quintessential heterocyclic scaffold, long recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds, including several cornerstone anticancer drugs.[1][2][3] These agents often function as antimetabolites, disrupting the synthesis of nucleic acids and thereby halting cell division—a critical process in rapidly proliferating cancer cells.[1][4][5][6] Within this vast chemical space, 6-Chloro-2-phenylpyrimidine-4-carboxylic acid emerges as a highly versatile building block for the synthesis of novel anticancer agents. Its strategic combination of a reactive chloro group, a tunable phenyl ring, and a carboxylic acid moiety offers a powerful platform for generating diverse chemical libraries with potential for high target specificity and potency.[7] This guide provides an in-depth exploration of this compound's synthesis, its mechanistic implications in targeting cancer-specific pathways like cyclin-dependent kinases (CDKs), and detailed, field-proven protocols for its evaluation as a potential therapeutic candidate.

The Architectural Logic of this compound in Drug Design

The anticancer potential of a scaffold is defined by its structural features, which dictate its interactions with biological targets and its metabolic fate. The title compound is a prime example of a well-conceived drug design intermediate.

-

The Pyrimidine Core: This nitrogen-containing heterocycle is a bioisostere of purines, enabling it to compete with endogenous molecules like ATP for the binding sites of enzymes crucial for cancer cell survival, most notably protein kinases.[8]

-

The 2-Phenyl Group: This aromatic substituent serves as a key interaction moiety. It can be readily modified with various functional groups to probe the hydrophobic pockets of a target protein, thereby fine-tuning the structure-activity relationship (SAR) to enhance potency and selectivity.[9][10][11]

-

The 6-Chloro Group: This is arguably the most critical feature for library development. The chlorine atom is an excellent leaving group, making the C6 position susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of amines, thiols, and alcohols, enabling the rapid generation of diverse compound libraries to explore new chemical space and optimize drug-like properties.[9]

-

The 4-Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions within a protein's active site. Furthermore, it can be converted into amides or esters, which not only provides another avenue for SAR exploration but also allows for the modulation of physicochemical properties such as solubility and cell permeability.[12]

Synthetic Strategy: A Plausible Route to the Scaffold

While numerous methods exist for pyrimidine synthesis, a common and reliable strategy involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. The following protocol outlines a chemically sound, multi-step synthesis for this compound, leveraging established chemical transformations.

Protocol 1: Synthesis of this compound

Causality: The overall strategy is to first construct the 2-phenyl-6-hydroxypyrimidine core, followed by chlorination of the hydroxyl group and hydrolysis of the ester to yield the final carboxylic acid. This sequence is logical because chlorination with reagents like phosphorus oxychloride is a standard and high-yielding reaction for converting hydroxypyrimidines to their more reactive chloro counterparts.[13]

Step 1: Synthesis of Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add benzamidine hydrochloride (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid) to precipitate the product.

-

Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain the hydroxypyrimidine intermediate.

Step 2: Chlorination to form Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline.

-

Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Saponification to this compound

-

Dissolve the chlorinated ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Postulated Mechanism of Action: Targeting the Engine of Cell Proliferation

The 2-phenylpyrimidine scaffold is a well-established inhibitor of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).[14][15][16] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[15][16]

Derivatives of this compound are designed to act as ATP-competitive inhibitors. The pyrimidine core typically forms critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, while the 2-phenyl group occupies a hydrophobic region. Modifications at the C6 and C4 positions can then be used to achieve high affinity and selectivity for a specific kinase, such as CDK2 or CDK4/6.[14][17] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately trigger apoptosis (programmed cell death).

Caption: Mechanism of CDK4/6 inhibition leading to cell cycle arrest.

Experimental Protocols for Anticancer Evaluation

A systematic, multi-assay approach is crucial to validate the anticancer potential of compounds derived from the this compound scaffold.[18][19]

Caption: Integrated workflow for evaluating novel anticancer agents.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Trustworthiness: This protocol is a gold-standard method for assessing a compound's effect on cell viability.[20] Including a positive control (e.g., Doxorubicin) and vehicle control (DMSO) is essential for validating the results.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.[21]

-

Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21][22]

-

Treatment: Prepare a serial dilution of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Treat cells for 48-72 hours.

-